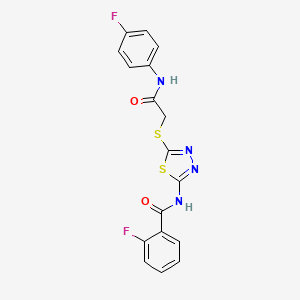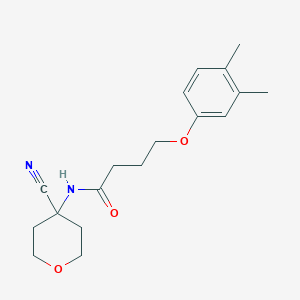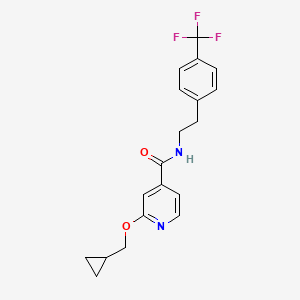
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 'CPM-TEI' and is a member of the isonicotinamide family of compounds. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mecanismo De Acción
CPM-TEI has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. By inhibiting PDE4, CPM-TEI reduces the production of inflammatory mediators, such as cytokines and chemokines. Additionally, CPM-TEI has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, CPM-TEI may have anti-tumor effects.
Biochemical and Physiological Effects:
CPM-TEI has been found to have anti-inflammatory effects in various animal models of inflammation, including models of asthma, colitis, and arthritis. Additionally, CPM-TEI has been found to have anti-tumor effects in various cancer cell lines and animal models of cancer. However, the exact biochemical and physiological effects of CPM-TEI are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPM-TEI has several advantages for lab experiments, including its stability and solubility in water and organic solvents. Additionally, CPM-TEI has been found to have low toxicity in animal models, making it a potentially safe compound for use in medical research. However, one limitation of CPM-TEI is its relatively high cost compared to other compounds used in medical research.
Direcciones Futuras
There are several potential future directions for research on CPM-TEI. One direction is the study of CPM-TEI in combination with other anti-inflammatory or anti-tumor compounds. Another direction is the study of the exact biochemical and physiological effects of CPM-TEI in various animal models. Additionally, the development of more efficient and cost-effective methods for the synthesis of CPM-TEI could lead to its wider use in medical research.
Métodos De Síntesis
CPM-TEI can be synthesized using various methods, including the reaction of cyclopropylmethanol with 4-(trifluoromethyl)benzylamine followed by the reaction with isonicotinoyl chloride. Another method involves the reaction of 2-chloro-4-(trifluoromethyl)benzylamine with cyclopropylmethanol followed by the reaction with isonicotinoyl chloride. These methods have been studied for their efficiency and yield of CPM-TEI.
Aplicaciones Científicas De Investigación
CPM-TEI has been studied for its potential applications in medical research. The compound has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory diseases. Additionally, CPM-TEI has been found to have anti-tumor properties and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)16-5-3-13(4-6-16)7-9-24-18(25)15-8-10-23-17(11-15)26-12-14-1-2-14/h3-6,8,10-11,14H,1-2,7,9,12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWSQBQVVZRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(4-(trifluoromethyl)phenethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cycloheptyloxalamide](/img/structure/B2853272.png)


![1-{1-[2-(4-Chlorophenoxy)ethyl]benzimidazol-2-yl}butan-1-ol](/img/structure/B2853276.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2853279.png)
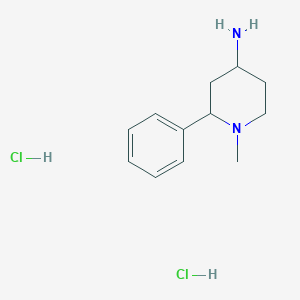
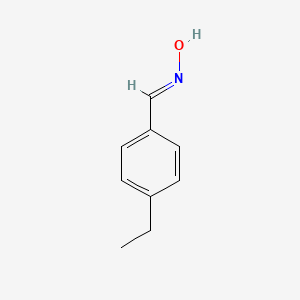
![1-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2853284.png)
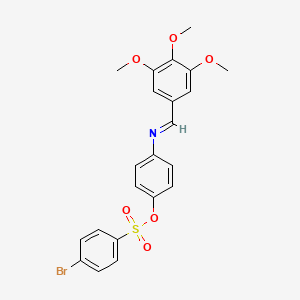
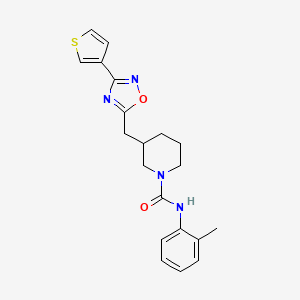
![N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2853287.png)
